molecular formula C24H23N3O2S2 B6555560 N-(4-ethylphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1040676-37-6

N-(4-ethylphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B6555560
CAS No.: 1040676-37-6
M. Wt: 449.6 g/mol
InChI Key: XTIIFIBWWVPJLL-UHFFFAOYSA-N
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Description

This compound features a thieno[3,2-d]pyrimidin-4-one core substituted at position 3 with a methyl group and at position 7 with a 4-methylphenyl group. A sulfanyl bridge links the core to an acetamide moiety, which is further substituted with a 4-ethylphenyl group. The molecular formula is C₂₅H₂₅N₃O₂S₂, with a molecular weight of 487.61 g/mol. Key structural attributes include:

  • Thienopyrimidinone core: Provides a rigid heterocyclic scaffold conducive to π-π stacking and hydrogen bonding.
  • Sulfanyl-acetamide linker: Enhances solubility and modulates electronic properties.

Properties

IUPAC Name

N-(4-ethylphenyl)-2-[3-methyl-7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O2S2/c1-4-16-7-11-18(12-8-16)25-20(28)14-31-24-26-21-19(17-9-5-15(2)6-10-17)13-30-22(21)23(29)27(24)3/h5-13H,4,14H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTIIFIBWWVPJLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C)SC=C3C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-ethylphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound that has attracted attention in medicinal chemistry due to its unique structural features and potential biological activity. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Structural Characteristics

The compound is characterized by:

  • Molecular Formula : C₁₈H₁₈N₂O₂S
  • Molecular Weight : 449.12 g/mol
  • Structural Features : It contains a thieno[3,2-d]pyrimidine core, an acetamide group, and a sulfanyl moiety, which contribute to its reactivity and interactions with biological systems .

Preliminary studies suggest that this compound may exhibit inhibitory effects on various enzymes or receptors involved in disease pathways. The thieno[3,2-d]pyrimidine structure is known for its ability to modulate signal transduction pathways, which makes it a candidate for pharmacological investigation .

Antimicrobial Activity

Research has shown that compounds containing thienopyrimidine rings often exhibit significant antimicrobial properties. For instance, related compounds have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The presence of substituted amido or imino side chains is crucial for enhancing antimicrobial activity .

CompoundMIC (µg/mL)Activity
4c8Strong
4e16Moderate
5c12Strong
5e20Moderate

Case Studies

  • Antibacterial Activity : A study evaluated a series of thienopyrimidine derivatives against various bacterial strains. Compounds similar to this compound were found to possess significant antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 8 µg/mL to 20 µg/mL against pathogens such as Escherichia coli and Staphylococcus aureus .
  • Antimycobacterial Activity : Additional research indicated that derivatives with similar structures showed promising results against Mycobacterium tuberculosis, with MIC values indicating effective inhibition at low concentrations .

Toxicity Assessment

Toxicity studies conducted on related thienopyrimidine compounds revealed that many exhibit low toxicity profiles at concentrations up to 200 µmol/L. Hemolytic assays indicated that the most potent compounds did not induce significant hemolysis at these levels .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

N-(4-Trifluoromethoxyphenyl) Analogs

A closely related compound, 2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide (CAS: 686771-47-1), replaces the ethyl group with a trifluoromethoxy (-OCF₃) moiety. Key differences:

  • Molecular weight : 563.57 g/mol (vs. 487.61 g/mol for the target compound).
  • Lipophilicity : Trifluoromethoxy substituents generally improve membrane permeability but may reduce aqueous solubility .
N-(4-Butylphenyl) Derivatives

N-(4-Butylphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide (CAS: 1040632-67-4) features a longer alkyl chain (butyl vs. ethyl).

  • Molecular weight : 463.61 g/mol.
  • Impact of alkyl chain length : The butyl group increases lipophilicity (logP ~3.5 vs. ~2.8 for ethyl), favoring passive diffusion across biological membranes but possibly reducing solubility.
  • Steric effects : Bulkier substituents may hinder interactions with narrow binding pockets .
Chlorophenyl Derivatives

N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide () substitutes the ethyl group with chlorine.

  • Polarity : Chlorine’s electronegativity enhances dipole interactions.
  • Crystal packing : Para-substituted chlorophenyl groups form distinct hydrogen-bonding networks (N–H···O and C–H···O) compared to ethylphenyl, affecting solubility and stability .

Modifications to the Thienopyrimidinone Core

Diaminopyrimidinyl Sulfanyl Analogs

Compounds like N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide () replace the thienopyrimidinone core with a diaminopyrimidine system.

  • Hydrogen-bonding capacity: The 4,6-diamino groups enable stronger interactions with biological targets (e.g., kinases) but may reduce metabolic stability.
  • Synthetic complexity : Fewer fused rings simplify synthesis but reduce rigidity .
Tetrahydrothieno[3,2-d]pyrimidin Derivatives

In 2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide (), the thienopyrimidinone is partially saturated.

  • Oxidation susceptibility : Saturated bonds may increase metabolic vulnerability .
Solubility and Stability
  • Crystal packing : Para-substituted derivatives (e.g., 4-ethylphenyl) exhibit tighter packing due to symmetry, reducing solubility compared to meta-substituted analogs ().

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